molecular formula C13H17N3O2S B5238609 N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzene-1-sulfonamide CAS No. 321531-65-1

N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzene-1-sulfonamide

Cat. No.: B5238609
CAS No.: 321531-65-1
M. Wt: 279.36 g/mol
InChI Key: NTBWZJPOWXTNPN-UHFFFAOYSA-N
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Description

N-[3-(1H-Imidazol-1-yl)propyl]-4-methylbenzene-1-sulfonamide is a chemical compound of significant interest in medicinal chemistry and biochemical research, designed for laboratory use. This synthetic small molecule features a structural motif common in pharmacologically active compounds, combining a benzenesulfonamide group with a 1H-imidazole ring via a propyl linker. The imidazole ring is a five-membered aromatic heterocycle known for its amphoteric nature (acting as both a weak acid and a base) and significant dipole moment, contributing to high solubility in polar solvents and a strong ability to engage in hydrogen bonding . These properties are often exploited to improve the pharmacokinetic profile of research molecules . Compounds containing the N-[3-(1H-imidazol-1-yl)propyl] group linked to an aromatic system have demonstrated various biological activities in scientific studies. Structurally similar analogs have been identified as inhibitors of specific enzymes, such as thromboxane synthetase, and have been investigated for potential effects on blood pressure . Furthermore, molecules bearing a close structural resemblance, which incorporate both an imidazole and a benzenesulfonamide group, have been reported as inhibitors of cyclin-dependent kinase 2 (CDK2), a protein target involved in the regulation of the cell cycle and of high interest in oncology research . The presence of the benzenesulfonamide functional group expands the utility of this compound as a versatile synthon or building block in organic synthesis and drug discovery efforts. Researchers can utilize this compound as a precursor for developing novel molecules targeting a wide range of biological pathways. Imidazole-containing compounds as a class have been extensively documented to exhibit a broad spectrum of therapeutic potentials in preliminary research, including antibacterial, antifungal, anticancer, antihypertensive, and anti-inflammatory activities . This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c1-12-3-5-13(6-4-12)19(17,18)15-7-2-9-16-10-8-14-11-16/h3-6,8,10-11,15H,2,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBWZJPOWXTNPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201195975
Record name N-[3-(1H-Imidazol-1-yl)propyl]-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201195975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321531-65-1
Record name N-[3-(1H-Imidazol-1-yl)propyl]-4-methylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321531-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-(1H-Imidazol-1-yl)propyl]-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201195975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3-(1H-imidazol-1-yl)propylamine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran, and the reaction is typically performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Sulfonamides are well-known for their antimicrobial properties. Research indicates that compounds with imidazole moieties exhibit enhanced activity against various bacterial strains. For instance, studies have shown that N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzene-1-sulfonamide demonstrates significant antibacterial effects against both Gram-positive and Gram-negative bacteria. This is attributed to its ability to inhibit dihydropteroate synthase, a critical enzyme in bacterial folate synthesis .

Anticancer Properties
Recent investigations into the anticancer potential of this compound have revealed promising results. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines by activating caspase pathways. The compound's ability to target specific cancer cell receptors enhances its therapeutic efficacy, making it a candidate for further development as an anticancer agent .

Material Science

Synthesis of Coordination Polymers
this compound has been utilized as a ligand in the synthesis of coordination polymers (CPs). Its imidazole functionality allows it to coordinate with metal ions, forming stable complexes that can be used in various applications, including catalysis and gas storage. The structural versatility provided by the sulfonamide group enhances the stability and solubility of these materials .

Development of Functional Materials
This compound is also explored for its role in developing functional materials such as sensors and drug delivery systems. Its ability to form stable complexes with metal ions can be harnessed to create materials with specific electronic or optical properties, suitable for sensor applications .

Biological Research

Enzyme Inhibition Studies
The compound has been studied for its role as an enzyme inhibitor. Specifically, its interaction with target enzymes involved in metabolic pathways has been documented, suggesting potential applications in metabolic disease management. For example, it has been shown to inhibit certain proteases selectively, which could have implications for treating diseases characterized by abnormal protease activity .

Case Studies and Experimental Findings

StudyApplicationFindings
AntibacterialDemonstrated significant inhibition of bacterial growth in vitro.
AnticancerInduced apoptosis in multiple cancer cell lines through caspase activation.
Coordination PolymersSuccessfully synthesized CPs using the compound as a ligand, showing enhanced stability.

Mechanism of Action

The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or interact with enzyme active sites, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural analogs of N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzene-1-sulfonamide, their synthesis, biological activities, and physicochemical properties:

Compound Name Substituent/Modification Synthesis Method Biological Activity Key Data/Findings References
N-(3-(1H-Imidazol-1-yl)propyl)-4-nitrobenzenesulfonamide 4-Nitrobenzenesulfonyl group Reaction with 4-nitrobenzenesulfonyl chloride in CH₂Cl₂/TEA Carbonic anhydrase inhibition Higher enzyme inhibition (Ki < 10 nM) due to nitro group’s electron-withdrawing effects .
N-(3-(1H-Imidazol-1-yl)propyl)-5-nitrofuran-2-carboxamide 5-Nitrofuran carboxamide Condensation with 5-nitrofuran-2-carbonyl chloride Antifungal Moderate antifungal activity (MIC = 8 µg/mL against Candida albicans) .
6-((3-(1H-Imidazol-1-yl)propyl)amino)-N-(1,3,5-trimethylpyrazol-4-yl)pyridine-3-sulfonamide Pyridine-sulfonamide core Nucleophilic substitution in ethanol Trypanocidal IC₅₀ = 0.2 µM against Trypanosoma brucei; improved oral bioavailability .
2-(4-Bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinazolin-4-amine Quinazoline-4-amine with bromophenyl Multi-step coupling reactions Antitumor Significant cytotoxicity (IC₅₀ = 1.5 µM) against HeLa cells via kinase inhibition .
N-[3-(1H-Imidazol-1-yl)propyl]-4-(propanoylamino)benzamide Propanoylamino-benzamide Amide coupling with propanoyl chloride Undisclosed Molecular weight = 300.36; lower logP (2.1) suggests enhanced solubility .

Key Observations:

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) enhance enzyme inhibition, while bulky groups (e.g., bromophenyl in ) improve antitumor activity by enhancing target binding.
  • Therapeutic Diversity : The imidazolylpropyl scaffold adapts to multiple therapeutic areas depending on the appended moiety (e.g., sulfonamides for enzyme inhibition, nitrofurans for antifungal action).
  • Physicochemical Properties: Methyl and propanoylamino substituents () reduce molecular weight and logP, favoring druglikeness compared to nitro or bromophenyl derivatives.

Biological Activity

N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzene-1-sulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

  • Molecular Formula : C₁₄H₁₈N₄O₂S
  • Molecular Weight : 306.38 g/mol

The imidazole group is known for its role in various biological activities, making this compound a candidate for therapeutic applications.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Imidazole Ring : Utilizing precursors that contain nitrogen groups.
  • Sulfonamide Formation : Reaction with sulfonyl chlorides to introduce the sulfonamide functionality.
  • Purification : Commonly achieved through recrystallization or chromatography.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against various strains of bacteria.

Table 1: Antibacterial Activity Against Common Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli0.025 mg/mL
Staphylococcus aureus0.030 mg/mL
Pseudomonas aeruginosa0.050 mg/mL

In comparative studies, this compound demonstrated superior activity compared to standard antibiotics such as ciprofloxacin and norfloxacin, particularly against Gram-positive bacteria.

The antibacterial mechanism is primarily attributed to the inhibition of bacterial cell wall synthesis and interference with metabolic pathways involving folic acid synthesis. The imidazole moiety enhances the binding affinity to bacterial enzymes, which is critical for its efficacy.

Case Study 1: Efficacy Against Drug-Resistant Strains

A study conducted by Jain et al. explored the effectiveness of this compound against multidrug-resistant strains of Staphylococcus aureus. The findings revealed:

  • Efficacy : The compound reduced bacterial viability by over 90% at sub-MIC concentrations.
  • Synergistic Effects : When combined with other antibiotics, there was a notable enhancement in antibacterial activity, suggesting potential for combination therapy.

Case Study 2: Antifungal Properties

In addition to antibacterial activity, research has indicated antifungal properties against Candida species:

  • MIC Values : The compound exhibited MIC values ranging from 0.015 to 0.025 mg/mL against various Candida strains.
  • Mechanism : The antifungal effect is hypothesized to involve disruption of membrane integrity and inhibition of ergosterol biosynthesis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzene-1-sulfonamide, and what reaction conditions optimize yield and purity?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution between 4-methylbenzenesulfonyl chloride and 3-(1H-imidazol-1-yl)propan-1-amine. Key steps include:

  • Using anhydrous solvents (e.g., dichloromethane) under inert atmosphere to prevent hydrolysis .
  • Temperature control (0–5°C) during sulfonylation to minimize side reactions .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yield optimization requires stoichiometric excess of the amine (1.2–1.5 eq.) .

Q. How is the structural integrity of this sulfonamide validated in synthetic chemistry research?

  • Methodological Answer : Characterization involves:

  • X-ray crystallography to confirm bond lengths and angles (e.g., S–N bond ~1.62 Å, imidazole ring planarity) .
  • NMR spectroscopy : Distinct signals for imidazole protons (δ 7.5–8.0 ppm, singlet), methylene groups (δ 3.4–3.8 ppm), and aromatic protons (δ 7.2–7.6 ppm) .
  • High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 320.1052) .

Q. What in vitro assays are commonly used to evaluate the biological activity of this compound?

  • Methodological Answer : Antiproliferative activity is assessed via:

  • MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ values calculated using nonlinear regression .
  • Apoptosis assays (Annexin V/PI staining) to quantify cell death mechanisms .
  • Enzyme inhibition studies (e.g., carbonic anhydrase IX) via spectrophotometric monitoring of CO₂ hydration rates .

Advanced Research Questions

Q. How do structural modifications of the imidazole or sulfonamide moieties affect biological efficacy?

  • Methodological Answer : Structure-activity relationship (SAR) studies involve:

  • Substituent variation : Introducing electron-withdrawing groups (e.g., Cl, CF₃) on the benzene ring enhances enzyme inhibition but may reduce solubility .
  • Imidazole alkylation : Methylation at the N1 position increases metabolic stability but can reduce binding affinity due to steric hindrance .
  • Computational modeling (e.g., molecular docking with AutoDock Vina) to predict binding modes to target proteins .

Q. How can conflicting data on antiproliferative activity across studies be resolved?

  • Methodological Answer : Contradictions often arise from:

  • Cell line heterogeneity : Standardize assays using authenticated cell lines (e.g., ATCC) and consistent passage numbers .
  • Solvent effects : Compare activity in DMSO vs. saline-based vehicles to rule out solvent toxicity .
  • Dose-response validation : Replicate experiments with independent synthetic batches to confirm reproducibility .

Q. What in vivo models are appropriate for pharmacokinetic and toxicity profiling?

  • Methodological Answer :

  • Murine models : Administer 10–50 mg/kg intravenously to assess plasma half-life (t₁/₂) and tissue distribution via LC-MS/MS .
  • Metabolite identification : Use hepatic microsomes to profile cytochrome P450-mediated degradation pathways .
  • Acute toxicity : Dose escalation in BALB/c mice (up to 500 mg/kg) with histopathological analysis of liver/kidney tissue .

Q. What analytical methods detect degradation products under varying storage conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (UV-A), and humidity (75% RH) for 4 weeks .
  • HPLC-DAD/MS : Monitor hydrolysis products (e.g., 4-methylbenzenesulfonic acid) and imidazole oxidation byproducts .
  • Stability-indicating assays : Validate methods per ICH Q1A guidelines to ensure specificity for degraded samples .

Q. How can synergistic effects with other therapeutic agents be systematically evaluated?

  • Methodological Answer :

  • Combination index (CI) analysis : Use the Chou-Talalay method to quantify synergy (CI < 1) in cell viability assays .
  • Mechanistic studies : Co-administer with autophagy inhibitors (e.g., chloroquine) to identify pathway crosstalk .
  • In vivo validation : Test combinations in xenograft models with tumor volume monitoring via caliper measurements .

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